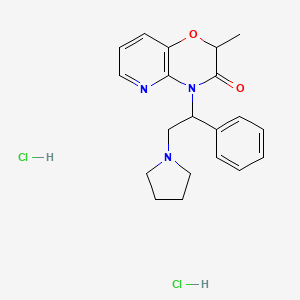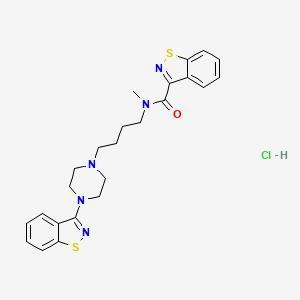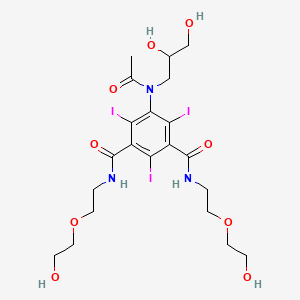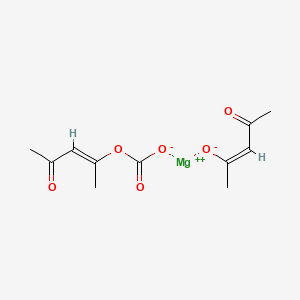
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O')magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium is a complex organometallic compound with a unique structure that includes both hydroxypent-3-en-2-onato and oxobut-1-enyl hydrogen carbonato ligands coordinated to a central magnesium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium typically involves the reaction of magnesium salts with the corresponding organic ligands under controlled conditions. One common method involves the use of magnesium chloride and the organic ligands in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and its ligands.
Reduction: Reduction reactions can lead to the formation of reduced forms of the ligands.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of magnesium complexes, while reduction may produce simpler organic compounds.
Applications De Recherche Scientifique
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: In industrial settings, it can be used in the synthesis of advanced materials and as a component in specialized coatings and adhesives.
Mécanisme D'action
The mechanism of action of (4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium involves its interaction with molecular targets through coordination chemistry. The magnesium center can coordinate with various substrates, facilitating catalytic reactions. The ligands can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium acetylacetonate: Similar in structure but with different ligands.
Magnesium bis(2,4-pentanedionate): Another magnesium complex with different organic ligands.
Magnesium salicylate: Contains magnesium coordinated to salicylate ligands.
Uniqueness
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
97552-52-8 |
|---|---|
Formule moléculaire |
C11H14MgO6 |
Poids moléculaire |
266.53 g/mol |
Nom IUPAC |
magnesium;(Z)-4-oxopent-2-en-2-olate;[(E)-4-oxopent-2-en-2-yl] carbonate |
InChI |
InChI=1S/C6H8O4.C5H8O2.Mg/c1-4(7)3-5(2)10-6(8)9;1-4(6)3-5(2)7;/h3H,1-2H3,(H,8,9);3,6H,1-2H3;/q;;+2/p-2/b5-3+;4-3-; |
Clé InChI |
CSJXCZORRWVMKC-FHGIHZOASA-L |
SMILES isomérique |
C/C(=C/C(=O)C)/[O-].C/C(=C\C(=O)C)/OC(=O)[O-].[Mg+2] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)OC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


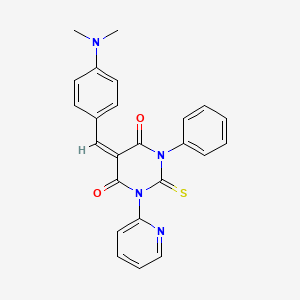

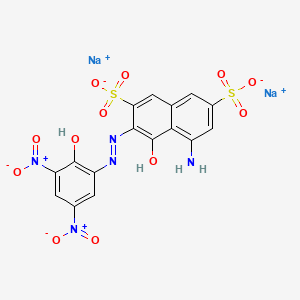
![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)
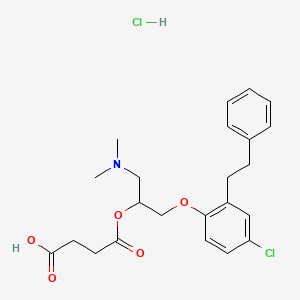
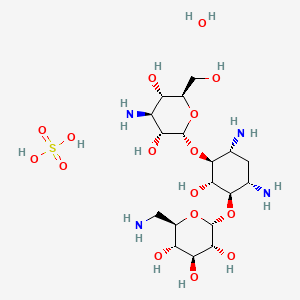
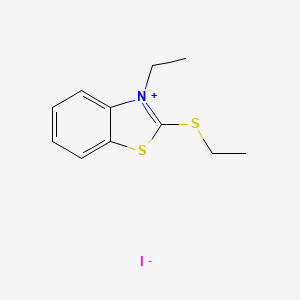
![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)
